1,2-Propanediol, 1-(2-nitrophenyl)-
Description
The compound features a nitro group (-NO₂) at the ortho position of the phenyl ring attached to the 1,2-propanediol backbone, which likely influences its polarity, solubility, and reactivity compared to unsubstituted or differently substituted analogs .
Properties
CAS No. |
182131-72-2 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-(2-nitrophenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H11NO4/c1-6(11)9(12)7-4-2-3-5-8(7)10(13)14/h2-6,9,11-12H,1H3 |
InChI Key |
DQNAOMHOXZEUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1[N+](=O)[O-])O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1-(2-nitrophenyl)- typically involves the nitration of 1,2-propanediol. The reaction conditions often require a nitrating agent such as nitric acid in the presence of a catalyst. The process may involve multiple steps to ensure the selective nitration at the desired position on the propanediol molecule.
Industrial Production Methods
Industrial production of 1,2-Propanediol, 1-(2-nitrophenyl)- can be achieved through large-scale nitration processes. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 1-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1,2-Propanediol, 1-(2-aminophenyl)-.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitro alcohols and nitro acids.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
1,2-Propanediol, 1-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 1-(2-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The substituent on the phenyl ring significantly alters molecular weight, polarity, and functional group interactions. Below is a comparative analysis of key analogs:
Key Observations:
Toxicity and Stability
Nitroaromatic compounds are often associated with higher toxicity due to their redox activity. The nitro group in 1-(2-nitrophenyl)- may pose similar risks, requiring careful handling compared to non-nitro analogs like 1-phenyl-1,2-propanediol (CAS 1855-09-0) .
Data Tables for Key Analogs
Table 1: Structural and Physical Properties
Notes and Limitations
Data Gaps : Direct experimental data for 1-(2-nitrophenyl)-1,2-propanediol are absent in the provided evidence; comparisons rely on structural analogs.
Substituent Position Effects : Ortho-substitution (e.g., nitro) may introduce steric hindrance or intramolecular hydrogen bonding, altering reactivity compared to meta/para-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
